molecular formula C12H22N2O B8796161 N-cyclohexylpiperidine-1-carboxamide

N-cyclohexylpiperidine-1-carboxamide

Cat. No.: B8796161
M. Wt: 210.32 g/mol
InChI Key: FVBADNVFGOKMIY-UHFFFAOYSA-N
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Description

N-cyclohexylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-cyclohexylpiperidine-1-carboxamide

InChI

InChI=1S/C12H22N2O/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h11H,1-10H2,(H,13,15)

InChI Key

FVBADNVFGOKMIY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

23.8 g of cyclohexyl isocyanate (0.190 mol) are added dropwise to a solution of 18.62 g of piperidine (0.219 mol) in 360 ml of hexane, and then the cloudy mixture is refluxed for 2 h and then cooled and filtered, to give 39.3 g of pure N-cyclohexylpiperidine-1-carboxamide (yield 98.3%). 12 g of POCl3 (78 mmol) are added, over 1 h, to a suspension of 15.05 g of said N-cyclohexylpiperidine-1-carboxamide (71.6 mmol) in 65 ml of dry toluene, and then, after a few hours at 20° C., 18.1 g of N-butyl-N-ethylamine (0.179 mmol) are added over 2 h, and then, after a further 2 h at 20° C., 50 ml of water are added. 49 g of 35% sodium hydroxide are then added while cooling, and the two-phase medium is then extracted with diisopropyl ether. After drying and evaporation to dryness, the oil obtained, 20 g, is distilled at 185° C. under 1 mbar, to give 17 g of the expected guanidine (yield 81%).
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
18.62 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 18.62 g of piperidine (0.219 mol) in 360 ml of hexane is admixed dropwise with 23.8 g of cyclohexyl isocyanate (0.190 mol) and then the cloudy mixture is heated at reflux for 2 hours, after which it is cooled and filtered to give 39.3 g of pure N-cyclohexylpiperidine-1-carboxamide (98.3% yield). A suspension of 15.05 g of this pure product (71.6 mmol) in 65 ml of dry toluene is admixed with 12 g of POCl3 (78 mmol) over 1 hour, and then, after a number of hours at 20° C., 18.1 g of N-butyl-N-ethylamine (0.179 mmol) are added over 2 hours, and then, after a further 2 hours at 20° C., 50 ml of water are added. 49 g of 35% sodium hydroxide solution are then added with cooling, after which the two-phase mixture is extracted with diisopropyl ether. Following drying and evaporation to dryness, the oil obtained, 20 g, is distilled at 185° C. under 1 mbar to give 17 g of the expected guanidine (81% yield).
Quantity
18.62 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
solvent
Reaction Step Three

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